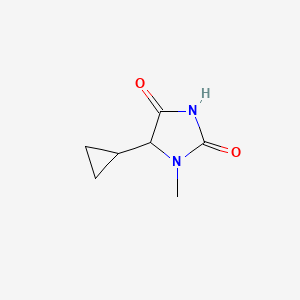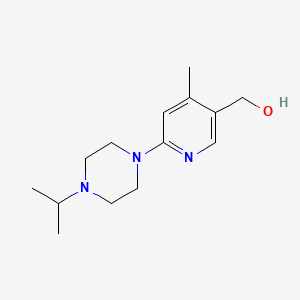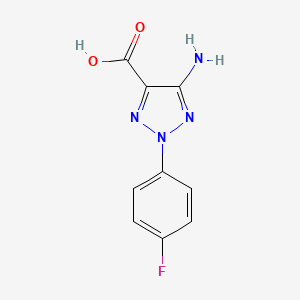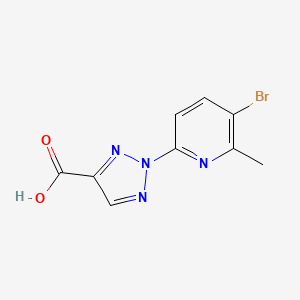
5-Cyclopropyl-1-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to an imidazolidine ring. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropyl-1-methylimidazolidine-2,4-dione typically involves the reaction of cyclopropylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Cyclopropyl-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures depending on the specific reaction. Major products formed from these reactions include oxidized, reduced, and substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-1-methylimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropyl-1-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-Cyclopropyl-5-methylimidazolidine-2,4-dione: This compound has a similar structure but with a methyl group instead of a methyl group at the 1-position.
1-Methylhydantoin: This compound has a similar imidazolidine ring but lacks the cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
5-cyclopropyl-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-9-5(4-2-3-4)6(10)8-7(9)11/h4-5H,2-3H2,1H3,(H,8,10,11) |
InChI-Schlüssel |
UYLJGLWTIZVRHL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C(=O)NC1=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















